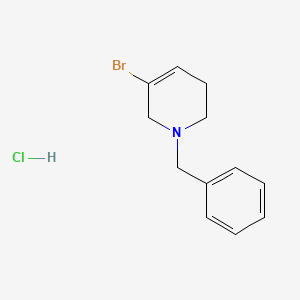
1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C12H14BrN It is a derivative of tetrahydropyridine, characterized by the presence of a benzyl group and a bromine atom
Preparation Methods
The synthesis of 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and tetrahydropyridine derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature and time are carefully monitored to ensure optimal yield.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. .
Chemical Reactions Analysis
1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines. Reagents such as hydrogen peroxide and lithium aluminum hydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Benzyl-1,2,3,6-tetrahydropyridine and 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine share structural similarities but differ in their substituent positions and chemical properties.
Uniqueness: The presence of the bromine atom at the 5-position in this compound imparts unique reactivity and potential biological activities that distinguish it from its analogs
Properties
Molecular Formula |
C12H15BrClN |
|---|---|
Molecular Weight |
288.61 g/mol |
IUPAC Name |
1-benzyl-5-bromo-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-7H,4,8-10H2;1H |
InChI Key |
CQUWPRJNFPBPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)Br)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















